molecular formula C7H8Br2N2 B1629292 2-(Aminomethyl)-4,6-dibromoaniline CAS No. 86379-71-7

2-(Aminomethyl)-4,6-dibromoaniline

Cat. No. B1629292
CAS RN: 86379-71-7
M. Wt: 279.96 g/mol
InChI Key: NAIJZCXBMHHHDM-UHFFFAOYSA-N
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Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .


Chemical Reactions Analysis

Amines are known to be good nucleophiles and can react with carbonyls to form imine derivatives . They can also undergo reactions with acid chlorides and sulfonyl chlorides .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

2-(Aminomethyl)-4,6-dibromoaniline is an important organic intermediate in the synthesis of various compounds. It's used in the production of pharmaceuticals, alkaloids, and ferromagnetics. One traditional method involves the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, which is produced from 4-aminobenzene sulfonamide and hydrobromic acid. An improved method involves neutralizing 4-aminobenzene sulfonic acid with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt, and finally producing 2,6-dibromoaniline by de-sulfonic group under acid conditions (Geng Rui-xue, 2004).

Electrochemical Studies

The compound has been the subject of electrochemical studies, particularly its oxidation in acetonitrile solution. These studies help understand the mechanism of its electrochemical behavior, which is essential for applications in organic electrochemistry and the synthesis of complex organic molecules (M. Kádár et al., 2001).

Catalyst Enhancement

2,6-Dibromoaniline derivatives, similar to 2-(Aminomethyl)-4,6-dibromoaniline, have been used to enhance catalysts for high-temperature ethylene polymerization. These compounds are crucial in developing thermally robust catalysts for polymer production, an important area in materials science and industrial chemistry (Jennifer L. Rhinehart et al., 2014).

Synthesis of Bioactive Compounds

Its derivatives are used in synthesizing bioactive compounds, including those with potential medicinal properties. For instance, bromination and subsequent reactions of related compounds have been explored for synthesizing indole derivatives with antimicrobial activities, demonstrating its role in developing new pharmaceutical agents (O. Hishmat et al., 1988).

Safety And Hazards

Safety and hazards would depend on the specific compound. For example, some aminomethyl compounds are considered hazardous and can cause skin and eye irritation, respiratory irritation, and specific target organ toxicity .

properties

IUPAC Name

2-(aminomethyl)-4,6-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJZCXBMHHHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624783
Record name 2-(Aminomethyl)-4,6-dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4,6-dibromoaniline

CAS RN

86379-71-7
Record name 2-(Aminomethyl)-4,6-dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Tiwari, BM Bhanage - Asian Journal of Organic Chemistry, 2017 - Wiley Online Library
In this work, we report a chemoselective C(CO)−C bond cleavage of aryl methyl ketones in the presence of molecular iodine. The in situ generated keto aryl fragment combined with o‐…
Number of citations: 16 onlinelibrary.wiley.com
AR Tiwari, BM Bhanage - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
This work reports the synthesis of quinazolines from 2-aminobenzylamines with N-substituted benzylamines in the presence of molecular iodine. The developed methodology works …
Number of citations: 19 pubs.rsc.org

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